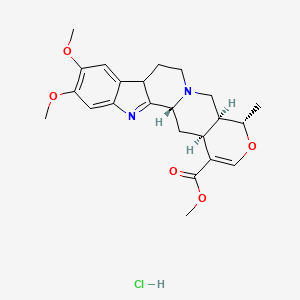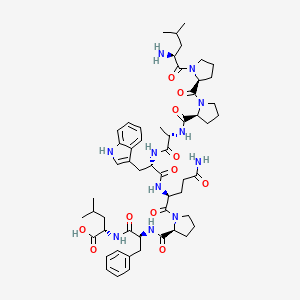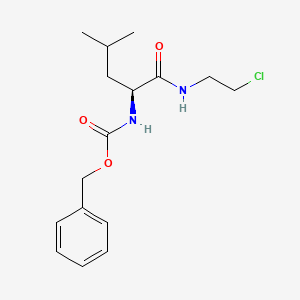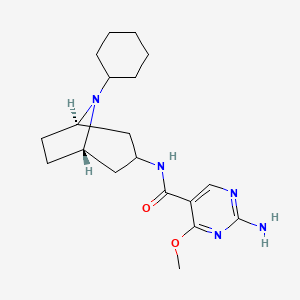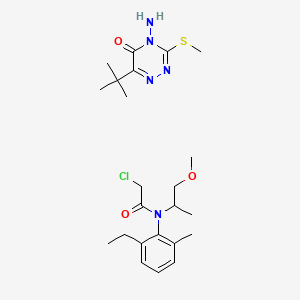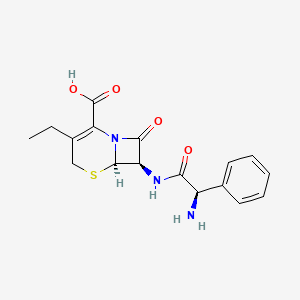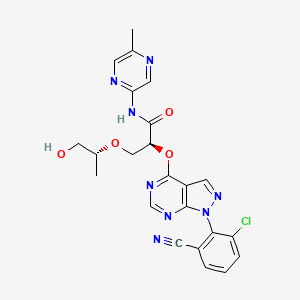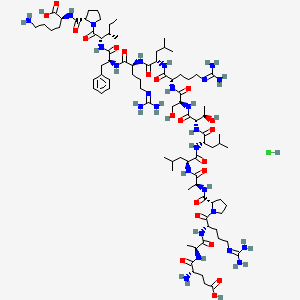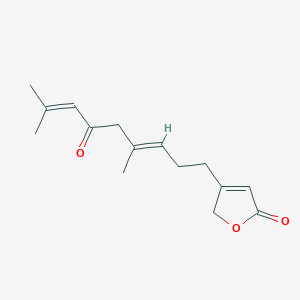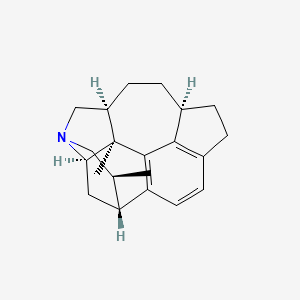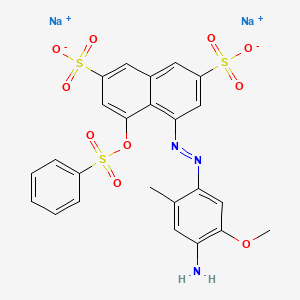
2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt is a complex organic compound. It belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used in various industrial applications due to its vibrant color and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt typically involves several steps:
Diazotization: The process begins with the diazotization of 4-amino-5-methoxy-2-methylphenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,7-Naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl groups.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: The azo group (-N=N-) can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxy and methyl groups.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Substituted aromatic compounds with nitro or halogen groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques.
Biology
In biological research, it is used for staining tissues and cells to study their structure and function.
Medicine
In medicine, it may be used in diagnostic assays and as a marker for certain biochemical processes.
Industry
Industrially, it is used in the production of colored textiles, plastics, and inks due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which is a characteristic of azo dyes. This property makes it useful in various applications where color is a critical factor. The molecular targets and pathways involved are related to its interaction with light and its stability under different conditions.
類似化合物との比較
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-((4-amino-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt
- 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxyphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt lies in its specific substitution pattern, which affects its color properties and reactivity. The presence of the methoxy and methyl groups, along with the sulfonyl groups, contributes to its distinct chemical behavior and applications.
特性
CAS番号 |
97158-52-6 |
|---|---|
分子式 |
C24H19N3Na2O10S3 |
分子量 |
651.6 g/mol |
IUPAC名 |
disodium;4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-5-(benzenesulfonyloxy)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H21N3O10S3.2Na/c1-14-8-19(25)22(36-2)13-20(14)26-27-21-11-17(38(28,29)30)9-15-10-18(39(31,32)33)12-23(24(15)21)37-40(34,35)16-6-4-3-5-7-16;;/h3-13H,25H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChIキー |
MYIOPBHWOPKLSO-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-])OC)N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


